2-(5-氯-1H-1,2,4-三唑-1-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

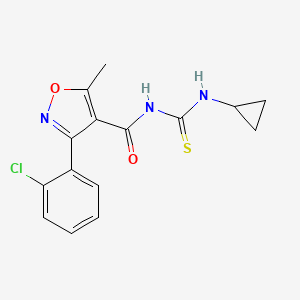

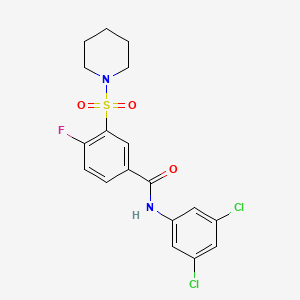

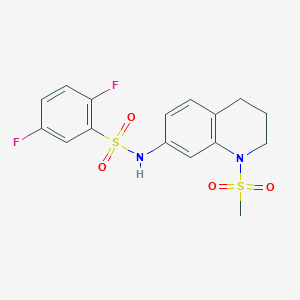

“2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” includes a 1,2,4-triazole ring, a carboxylic acid group, and a chlorine atom . The exact structure can be confirmed using techniques such as NMR and MS analysis .科学研究应用

合成与抗氧化特性

对相关三唑化合物的研究表明了它们在抗氧化剂开发中的潜力。例如,已经探索了各种三唑衍生物(包括具有丁酸部分的衍生物)的合成,以了解它们的抗氧化活性。这些化合物通过制备方法合成,并评估它们在体外作为抗氧化剂的能力,表明更广泛的化学家族与开发具有抗氧化特性的潜在治疗剂相关 (Dovbnya et al., 2022)。

光敏保护基团的光学选通

另一个研究途径涉及使用光敏保护基团,如 4-氧代-4-(芘-4-基甲氧基)丁酸,其与 2-(5-氯-1H-1,2,4-三唑-1-基)丁酸具有结构相似性。这些化合物已被用于演示合成离子通道的光学选通,这一过程对于开发用于受控释放、传感和信息处理的高级材料和技术至关重要。这项研究说明了该化合物类别在制造响应性材料和设备方面的潜在用途 (Ali et al., 2012)。

有机合成中的络合和选择性

硼酸与二卤杂环的交叉偶联反应证明了羧酸部分在指导区域选择性合成中的重要性。此类方法对于烟酸和三唑的选择性生产至关重要,表明类似于 2-(5-氯-1H-1,2,4-三唑-1-基)丁酸的结构基序在促进复杂有机合成中具有重要意义。这突出了该化合物与分子工程和合成策略的相关性 (Houpis et al., 2010)。

作用机制

Target of Action

It’s known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, leading to different biological activities . This could suggest that 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect a broad range of biochemical pathways , suggesting that this compound might have a similar effect.

Pharmacokinetics

The compound’s molecular weight (18960) and topological polar surface area (68) suggest that it might have good bioavailability .

Result of Action

It’s known that 1,2,4-triazole derivatives can suppress human cell lines in a dose-dependent manner , suggesting that this compound might have a similar effect.

属性

IUPAC Name |

2-(5-chloro-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSNINBWBKJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)

![2-(benzylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2865417.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)